molecular formula C21H20FN3O5S B2806176 Ethyl 2-(2-(5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)thiazol-4-yl)acetate CAS No. 1021249-65-9

Ethyl 2-(2-(5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)thiazol-4-yl)acetate

Cat. No. B2806176
CAS RN: 1021249-65-9
M. Wt: 445.47
InChI Key: OSRUPDHSSKTAMI-UHFFFAOYSA-N
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Description

The compound is a derivative of ethyl acetate, which is a common ester used in a variety of applications from adhesives to food flavorings. It also contains a thiazole ring, which is a type of heterocyclic compound that is often found in various pharmaceuticals .

Scientific Research Applications

Fluorescent Probes in Biomedical Research

Fluorescent probes play a crucial role in detecting biomolecules and molecular activities within cells. Researchers design and synthesize these probes to perform specific functions in biology, chemistry, and materials science. For this compound, the following considerations are essential:

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Thiazole derivatives are found in many drugs and often interact with biological targets such as enzymes or receptors .

properties

IUPAC Name

ethyl 2-[2-[[5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O5S/c1-3-29-19(27)8-15-12-31-21(23-15)24-20(28)16-9-17(26)18(10-25(16)2)30-11-13-4-6-14(22)7-5-13/h4-7,9-10,12H,3,8,11H2,1-2H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRUPDHSSKTAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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